molecular formula C26H27FN4O4 B6583540 1-ethyl-6-fluoro-7-(morpholin-4-yl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one CAS No. 1111026-70-0

1-ethyl-6-fluoro-7-(morpholin-4-yl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one

Cat. No.: B6583540
CAS No.: 1111026-70-0
M. Wt: 478.5 g/mol
InChI Key: SPJPPPNYARZAQY-UHFFFAOYSA-N
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Description

This compound is a quinolone derivative featuring a 1,2,4-oxadiazole moiety substituted with a 4-(propan-2-yloxy)phenyl group at position 3, a morpholine ring at position 7, and an ethyl group at position 1. The presence of fluorine at position 6 and the morpholine ring may enhance bioavailability and target binding, while the oxadiazole group likely contributes to metabolic stability and intermolecular interactions .

Properties

IUPAC Name

1-ethyl-6-fluoro-7-morpholin-4-yl-3-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN4O4/c1-4-30-15-20(26-28-25(29-35-26)17-5-7-18(8-6-17)34-16(2)3)24(32)19-13-21(27)23(14-22(19)30)31-9-11-33-12-10-31/h5-8,13-16H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJPPPNYARZAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NC(=NO4)C5=CC=C(C=C5)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-6-fluoro-7-(morpholin-4-yl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a quinoline core with various substituents that enhance its biological properties. Its molecular formula is C22H23FN2O4C_{22}H_{23}FN_2O_4, and it has a molecular weight of approximately 430.49 g/mol. The presence of a fluorine atom and a morpholine ring contributes to its bioactivity.

Antimicrobial Activity

Research has indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. A study focused on the synthesis and evaluation of similar compounds highlighted their effectiveness against various bacterial strains:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
1-Ethyl-6-fluoro...Staphylococcus aureus20–40 µM
1-Ethyl-6-fluoro...Escherichia coli40–70 µM
Ceftriaxone (control)Staphylococcus aureus0.1 µM
Ceftriaxone (control)Escherichia coli4 µM

These findings suggest that while the compound shows activity against resistant strains, it is less potent than established antibiotics like ceftriaxone .

The proposed mechanism for the antimicrobial action of quinoline derivatives involves the inhibition of DNA synthesis. The compounds may induce the formation of reactive oxygen species (ROS), leading to DNA strand breaks and subsequent cell death. This mechanism is particularly relevant in the context of antibiotic-resistant bacteria, where traditional modes of action are often ineffective .

Anticancer Activity

In addition to antimicrobial properties, studies have explored the anticancer potential of quinoline derivatives. The compound's structure allows it to interact with various cellular targets involved in cancer progression:

  • Cell Cycle Inhibition : Certain analogs have been shown to arrest cancer cell lines at specific phases of the cell cycle.
  • Apoptosis Induction : Compounds similar to 1-ethyl-6-fluoro... have been reported to promote apoptosis in cancer cells through mitochondrial pathways.

A notable study demonstrated that specific derivatives exhibited cytotoxicity against human cancer cell lines, indicating potential for further development as anticancer agents .

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Case Study on Antimicrobial Efficacy : A series of experiments tested various quinoline derivatives against multi-drug resistant S. aureus. The results showed that modifications to the morpholine group enhanced antibacterial activity significantly.
  • Case Study on Cancer Cell Lines : In vitro studies using breast and colon cancer cell lines revealed that certain derivatives led to a marked decrease in cell viability, suggesting their potential as therapeutic agents.

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, making it a candidate for the development of new antibiotics. Studies have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Anticancer Properties

The compound has demonstrated promising anticancer activity in various cancer cell lines. Specifically, it has been shown to induce apoptosis in human cancer cells by activating intrinsic apoptotic pathways. In vitro studies suggest that it may inhibit tumor growth and metastasis through modulation of key signaling pathways involved in cell proliferation and survival.

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound. Preclinical studies indicate potential benefits in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism involves the reduction of oxidative stress and inflammation in neuronal cells.

Case Studies

Several case studies have highlighted the applications of this compound:

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the effectiveness of the compound against multi-drug resistant bacterial strains. Results indicated significant inhibition zones compared to standard antibiotics.
  • Case Study on Cancer Cell Lines :
    • In vitro assays using breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity.
  • Neuroprotection in Animal Models :
    • An animal model study assessed the neuroprotective effects following induced oxidative stress. The results showed reduced neuronal death and improved behavioral outcomes in treated animals compared to controls.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveReduces oxidative stress and inflammation

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Antimicrobial and Antiproliferative Contexts

Compound 14a (from ):

  • Structure : Contains a triazolyl-methyl-piperazinyl substituent at position 7 and a carboxylic acid group at position 3.

1-ethyl-3-(4-ethylphenyl)sulfonyl-6-fluoranyl-7-morpholin-4-yl-quinolin-4-one (from ):

  • Structure : Features a sulfonyl group at position 3 instead of the oxadiazole ring.
  • hydrophobic interactions). The absence of the oxadiazole ring reduces rigidity, which might decrease metabolic stability .

Physicochemical and Electronic Properties

  • Lipophilicity :
    • The target compound’s propan-2-yloxy group increases lipophilicity (logP ~3.2 estimated) compared to the sulfonyl analog (logP ~2.5) and the carboxylic acid derivative 14a (logP ~1.8). Higher lipophilicity may enhance membrane permeability .
  • Electron Density: Computational studies using methods like the Colle-Salvetti correlation-energy formula () suggest that fluorine and oxadiazole groups influence electron distribution, affecting binding to targets such as DNA gyrase or topoisomerases .

Tabulated Comparison

Property Target Compound Compound 14a Sulfonyl Analog
Core Structure Quinolone with 1,2,4-oxadiazole Quinolone with triazolyl-piperazine Quinolone with sulfonyl group
Substituents 6-F, 7-morpholine, 3-oxadiazole 7-triazolyl-piperazine, 3-carboxylic acid 3-sulfonyl, 4-ethylphenyl
logP (Estimated) ~3.2 ~1.8 ~2.5
Metabolic Stability High (oxadiazole resists hydrolysis) Moderate (triazole susceptible to oxidation) Low (sulfonyl prone to reduction)
Therapeutic Potential Antimicrobial, antiproliferative Antimicrobial, antiproliferative Limited data (research compound)

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